molecular formula C16H23FN2O2 B13532161 tert-Butyl (4-(2-fluorophenyl)piperidin-4-yl)carbamate

tert-Butyl (4-(2-fluorophenyl)piperidin-4-yl)carbamate

Cat. No.: B13532161
M. Wt: 294.36 g/mol
InChI Key: XAWOIZSAEJXYCZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-fluorophenyl)piperidine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is of interest in biological research due to its potential interactions with biological targets. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: In medicine, tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar functional groups.

    4-(2-Fluorophenyl)piperidine: A related compound with a similar piperidine ring and fluorophenyl group.

    N-Boc-protected anilines: Compounds with similar protective groups used in synthetic chemistry.

Uniqueness: tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(8-10-18-11-9-16)12-6-4-5-7-13(12)17/h4-7,18H,8-11H2,1-3H3,(H,19,20)

InChI Key

XAWOIZSAEJXYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2F

Origin of Product

United States

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